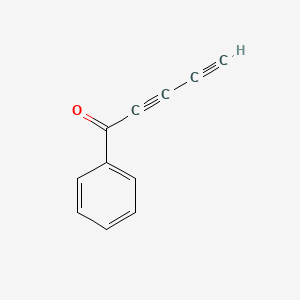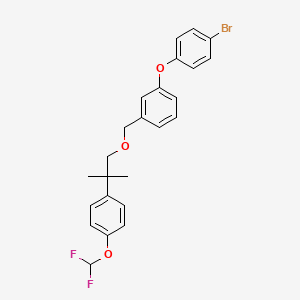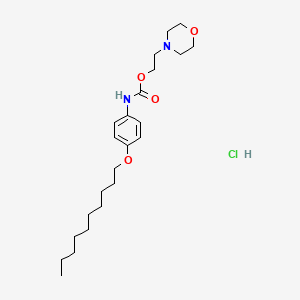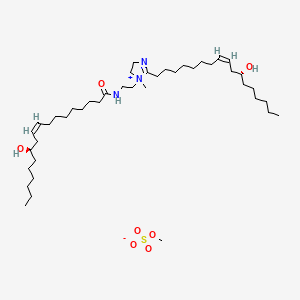
(R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure This compound is characterized by its imidazolium core, which is substituted with long hydrocarbon chains containing hydroxyl and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate involves multiple steps. The initial step typically includes the preparation of the imidazolium core, followed by the introduction of the hydrocarbon chains through a series of reactions such as alkylation, amidation, and hydroxylation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can regenerate the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate can be used to study the interactions between lipids and proteins. Its amphiphilic nature makes it a useful tool for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to interact with biological membranes can be harnessed to improve the delivery of therapeutic agents to specific targets within the body.
Industry
In industry, this compound can be used as a surfactant or emulsifier in various formulations. Its unique properties make it suitable for use in cosmetics, pharmaceuticals, and other industrial applications.
Wirkmechanismus
The mechanism of action of (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This can lead to changes in cell signaling, membrane permeability, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazolium-based molecules with long hydrocarbon chains and functional groups such as hydroxyl and amino groups. Examples include:
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1-(2-Aminoethyl)-3-methylimidazolium bromide
Uniqueness
What sets (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate apart is its specific combination of functional groups and hydrocarbon chains, which confer unique properties such as enhanced membrane interaction and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
93858-38-9 |
|---|---|
Molekularformel |
C42H81N3O7S |
Molekulargewicht |
772.2 g/mol |
IUPAC-Name |
(Z,12R)-12-hydroxy-N-[2-[2-[(Z,11R)-11-hydroxyheptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]ethyl]octadec-9-enamide;methyl sulfate |
InChI |
InChI=1S/C41H77N3O3.CH4O4S/c1-4-6-8-22-28-38(45)30-24-18-14-10-12-16-20-26-32-40-42-34-36-44(40,3)37-35-43-41(47)33-27-21-17-13-11-15-19-25-31-39(46)29-23-9-7-5-2;1-5-6(2,3)4/h18-19,24-25,38-39,45-46H,4-17,20-23,26-37H2,1-3H3;1H3,(H,2,3,4)/b24-18-,25-19-;/t38-,39-,44?;/m1./s1 |
InChI-Schlüssel |
PJFZQRABHKPQEN-FMHDQPBLSA-N |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O.COS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCC=CCC(CCCCCC)O)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


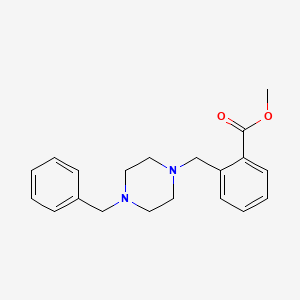
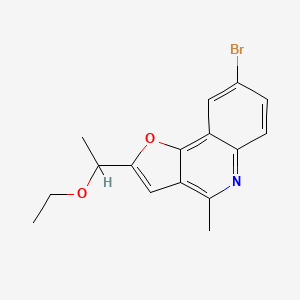
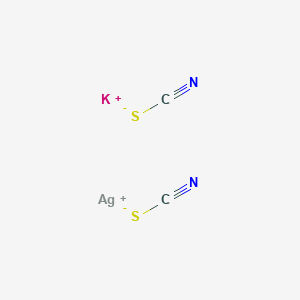
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

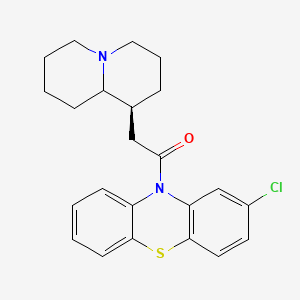
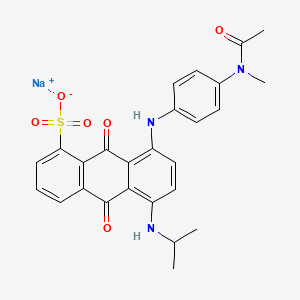
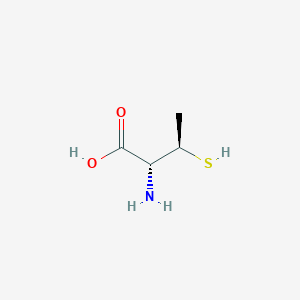
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
